GW 766994: A Technical Overview of its Mechanism of Action as a CCR3 Antagonist
GW 766994: A Technical Overview of its Mechanism of Action as a CCR3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW 766994 is a potent, selective, and competitive antagonist of the C-C chemokine receptor 3 (CCR3). This receptor plays a pivotal role in the recruitment and activation of eosinophils, key effector cells in allergic inflammation, particularly in asthma and eosinophilic bronchitis. This technical guide provides a comprehensive overview of the mechanism of action of GW 766994 on CCR3, summarizing key preclinical and clinical findings. While detailed proprietary experimental protocols for GW 766994 are not publicly available, this document outlines the principles of the assays used to characterize this and similar CCR3 antagonists, based on established scientific methodologies.
Introduction
The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of eosinophils, basophils, and a subset of Th2 lymphocytes.[1] Its activation by endogenous ligands, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), triggers a cascade of intracellular signaling events.[2] This signaling is central to the chemotactic migration of eosinophils from the bloodstream into tissues, where they contribute to the pathophysiology of allergic diseases.[1]
GW 766994 was developed as a small molecule antagonist to competitively block the binding of these chemokines to CCR3, thereby inhibiting the downstream inflammatory processes.[3]
Mechanism of Action: Competitive Antagonism
GW 766994 functions as a selective, competitive antagonist of the human CCR3 receptor.[3] This means it binds reversibly to the same site on the receptor as the natural chemokine ligands but does not activate it. By occupying the binding site, GW 766994 prevents the productive signaling that would otherwise be initiated by eotaxins and other CCR3 agonists.
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Caption: Competitive antagonism of GW 766994 at the CCR3 receptor.
Quantitative Pharmacological Profile
The potency of GW 766994 has been quantified in various preclinical assays. The following table summarizes the key publicly available data.
| Parameter | Value | Assay Type | Description |
| pKi | 7.86 | Radioligand Binding Assay | The negative logarithm of the inhibitor constant (Ki), indicating high binding affinity to the CCR3 receptor. |
| IC50 | 10 nM | Functional Assay | The concentration of GW 766994 that inhibits 50% of the CCR3-mediated response, suggesting potent functional antagonism. |
| Clinical Receptor Occupancy | >90% | Clinical Study (300 mg, twice daily) | Plasma concentrations achieved in clinical trials were sufficient to engage the target receptor to a high degree.[1] |
Experimental Protocols for Characterization
While specific, detailed protocols for GW 766994 are proprietary, this section outlines the standard methodologies used to characterize CCR3 antagonists.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a compound for its target receptor.
Principle: To measure the ability of a test compound (e.g., GW 766994) to displace a radiolabeled ligand (e.g., ¹²⁵I-eotaxin) from the CCR3 receptor expressed on a cell membrane preparation.[4]
General Protocol:
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Cell Culture: Utilize a cell line stably expressing the human CCR3 receptor (e.g., HEK293 or CHO cells).
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Membrane Preparation: Harvest cells and prepare a membrane fraction through homogenization and centrifugation.
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Binding Reaction: Incubate the cell membranes with a fixed concentration of ¹²⁵I-eotaxin and varying concentrations of the unlabeled antagonist (GW 766994).
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Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
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Detection: Quantify the radioactivity retained on the filters using a gamma counter.
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Data Analysis: Plot the percentage of specific binding against the concentration of the antagonist to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
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Caption: Workflow for a typical radioligand binding assay.
Calcium Mobilization Assays
CCR3 activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger. Calcium mobilization assays are functional assays that measure the ability of an antagonist to block this response.
Principle: To measure the change in intracellular calcium levels in CCR3-expressing cells upon stimulation with an agonist (e.g., eotaxin) in the presence or absence of an antagonist (GW 766994).[5]
General Protocol:
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Cell Preparation: Plate CCR3-expressing cells in a multi-well plate.
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]
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Compound Addition: Add varying concentrations of GW 766994 to the wells and incubate.
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Agonist Stimulation: Add a fixed concentration of a CCR3 agonist (e.g., eotaxin) to stimulate the cells.
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Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
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Data Analysis: Plot the agonist-induced fluorescence signal against the antagonist concentration to determine the IC50 value for the inhibition of calcium mobilization.
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Caption: Workflow for a calcium mobilization assay.
Eosinophil Chemotaxis Assays
These assays directly measure the primary biological function of CCR3 in eosinophils – directed cell migration.
Principle: To assess the ability of GW 766994 to inhibit the migration of eosinophils towards a chemoattractant (e.g., eotaxin) in a transwell chamber system.
General Protocol:
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Eosinophil Isolation: Isolate eosinophils from human peripheral blood.
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Assay Setup: Use a chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane separating an upper and lower well.
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Chemoattractant: Place the chemoattractant (eotaxin) in the lower well.
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Cell Treatment: Pre-incubate the isolated eosinophils with varying concentrations of GW 766994.
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Cell Addition: Place the treated eosinophils in the upper well.
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Incubation: Incubate the chamber to allow for cell migration through the membrane towards the chemoattractant.
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Quantification: Count the number of migrated cells in the lower well, for example, by microscopy or flow cytometry.
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Data Analysis: Plot the number of migrated cells against the concentration of GW 766994 to determine the IC50 for chemotaxis inhibition.
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Caption: Workflow for an in vitro eosinophil chemotaxis assay.
Downstream Signaling Pathways Inhibited by GW 766994
By blocking the CCR3 receptor, GW 766994 prevents the activation of downstream signaling cascades that are crucial for eosinophil function. These include:
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Gαi-protein signaling: CCR3 is coupled to pertussis toxin-sensitive Gαi proteins. Inhibition by GW 766994 prevents the dissociation of G protein subunits, thereby blocking downstream effectors.
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Phosphoinositide 3-kinase (PI3K) / Akt pathway: This pathway is involved in cell survival and migration.
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Mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and p38): These pathways are critical for chemotaxis and degranulation.[6]
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Caption: CCR3 signaling pathways inhibited by GW 766994.
In Vivo and Clinical Evidence
In a clinical trial involving patients with asthma and eosinophilic bronchitis, oral administration of GW 766994 (300 mg twice daily for 10 days) resulted in plasma concentrations consistent with over 90% receptor occupancy.[1] While the study did not show a significant reduction in sputum or blood eosinophil counts, it did demonstrate that GW 766994 attenuated the ex vivo chemotactic effect of sputum supernatants on eosinophils.[1] This suggests that while CCR3 is a key receptor for eosinophil chemotaxis, other redundant mechanisms may be at play in the complex in vivo environment of allergic airway inflammation.[1]
Conclusion
GW 766994 is a well-characterized, potent, and selective competitive antagonist of the CCR3 receptor. Its mechanism of action involves the direct blockade of chemokine binding, leading to the inhibition of critical downstream signaling pathways responsible for eosinophil chemotaxis and activation. While clinical efficacy in reducing airway eosinophilia was not demonstrated, the compound serves as a valuable pharmacological tool for studying the role of the CCR3 pathway in allergic and inflammatory diseases. The methodologies described herein represent the standard for the preclinical characterization of such targeted therapies.
References
- 1. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced expression of eotaxin and CCR3 mRNA and protein in atopic asthma. Association with airway hyperresponsiveness and predominant co-localization of eotaxin mRNA to bronchial epithelial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Identification and characterization of novel antagonists of the CCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Eotaxin induces degranulation and chemotaxis of eosinophils through the activation of ERK2 and p38 mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
